molecular formula C17H22BrNO4 B6247033 2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid CAS No. 1823816-67-6

2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid

Cat. No.: B6247033
CAS No.: 1823816-67-6
M. Wt: 384.3 g/mol
InChI Key: NXKNNHMLIPMREJ-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a bromophenyl group and a tert-butoxycarbonyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a bromobenzene derivative.

    Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using a tert-butyl chloroformate reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions, while the pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

1823816-67-6

Molecular Formula

C17H22BrNO4

Molecular Weight

384.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-8-17(11-19,10-14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21)

InChI Key

NXKNNHMLIPMREJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

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